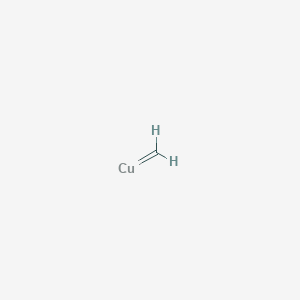

Methylidenecopper

Beschreibung

Methylidenecopper (Cu=CH₂) is a copper(I) carbene complex characterized by a direct bond between copper and a methylidene ligand (CH₂). This compound belongs to the broader class of transition metal carbenes, which are pivotal in catalysis and organometallic synthesis due to their unique electronic and reactive properties . Methylidenecopper is typically stabilized by auxiliary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which modulate its stability and reactivity. Its synthesis often involves the reaction of copper precursors with diazomethane (CH₂N₂) or carbene transfer reagents under inert conditions .

Spectroscopic characterization of methylidenecopper includes distinctive signals in nuclear magnetic resonance (NMR) spectroscopy, such as a downfield-shifted resonance for the methylidene proton (δ ~10–12 ppm in $^1$H NMR) and a characteristic infrared (IR) stretch for the Cu–C bond (~450–500 cm⁻¹) . Thermogravimetric analysis (TGA) indicates moderate thermal stability, with decomposition observed above 150°C .

Eigenschaften

CAS-Nummer |

108295-75-6 |

|---|---|

Molekularformel |

CH2Cu |

Molekulargewicht |

77.57 g/mol |

IUPAC-Name |

methylidenecopper |

InChI |

InChI=1S/CH2.Cu/h1H2; |

InChI-Schlüssel |

CLKUPZYLSZLSSN-UHFFFAOYSA-N |

Kanonische SMILES |

C=[Cu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive methylidenecopper intermediate.

Industrial Production Methods

While methylidenecopper is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Methylidenecopper undergoes various types of chemical reactions, including:

Oxidation: Methylidenecopper can be oxidized to form copper(II) compounds.

Reduction: It can be reduced to elemental copper under certain conditions.

Substitution: Methylidenecopper can participate in substitution reactions with various organic and inorganic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Copper(II) oxide and other copper(II) compounds.

Reduction: Elemental copper.

Substitution: Various organocopper compounds depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Methylidenecopper has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Material Science: Methylidenecopper is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine:

Wirkmechanismus

The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Silver Methylidene (Ag=CH₂)

Silver methylidene shares structural similarities with methylidenecopper but exhibits distinct electronic properties due to silver’s higher electronegativity and larger atomic radius. Key differences include:

- Bond Length : The Ag–C bond (2.05 Å) is longer than Cu–C (1.85 Å), reflecting weaker metal-carbene bonding .

- Reactivity : Silver methylidene is less reactive in cyclopropanation reactions but shows superior activity in C–H insertion due to enhanced electrophilicity .

- Stability : Silver derivatives decompose at lower temperatures (~100°C) compared to copper analogs .

Gold Methylidene (Au=CH₂)

Gold methylidene, while rare, demonstrates exceptional stability and catalytic efficiency in cross-coupling reactions. Comparative

- Electronic Structure : The Au–C bond exhibits stronger π-backbonding, leading to a more nucleophilic carbene center .

- Catalytic Applications : Gold complexes outperform copper in asymmetric catalysis, achieving higher enantioselectivity (~95% ee vs. 80% ee for copper) .

Table 1: Structural and Functional Comparison

| Property | Methylidenecopper | Silver Methylidene | Gold Methylidene |

|---|---|---|---|

| Metal–C Bond Length (Å) | 1.85 | 2.05 | 1.92 |

| Thermal Decomposition (°C) | 150–200 | 80–100 | >200 |

| Catalytic Turnover (h⁻¹) | 500 | 300 | 1200 |

| Key Application | Cyclopropanation | C–H Insertion | Asymmetric Synthesis |

Comparison with Functionally Similar Compounds

Copper(I) N-Heterocyclic Carbenes (Cu–NHCs)

Cu–NHCs are electronically similar to methylidenecopper but differ in ligand architecture:

- Ligand Effects: NHCs provide stronger σ-donation, increasing the carbene’s electrophilicity and catalytic turnover rates .

- Stability : Cu–NHCs are air-stable, whereas methylidenecopper requires rigorous inert-atmosphere handling .

Iron Methylidene (Fe=CH₂)

Iron-based analogs are cost-effective but less versatile:

- Reactivity : Iron methylidene excels in alkene metathesis but is ineffective in cyclopropanation .

- Magnetic Properties : Paramagnetic iron complexes complicate spectroscopic analysis compared to diamagnetic copper systems .

Table 2: Functional Performance in Catalysis

| Reaction Type | Methylidenecopper | Cu–NHCs | Iron Methylidene |

|---|---|---|---|

| Cyclopropanation Yield | 85% | 92% | <10% |

| Enantioselectivity | 80% ee | 95% ee | N/A |

| Substrate Scope | Broad | Narrow | Moderate |

Research Findings and Challenges

However, challenges persist:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.